

Thermodynamic Profile of Propyl 3-Oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl acetoacetate*

Cat. No.: *B031498*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 3-oxobutanoate, a keto-ester, serves as a valuable building block in organic synthesis and is of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments. This technical guide provides a summary of available physical data for propyl 3-oxobutanoate and outlines the standard experimental methodologies for the determination of its key thermodynamic parameters. Due to a notable scarcity of published experimental thermodynamic data for this specific compound, this guide also presents generalized experimental workflows.

Physicochemical Properties of Propyl 3-Oxobutanoate

While extensive experimental thermodynamic data is not readily available in the literature, a compilation of its fundamental physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Propyl 3-Oxobutanoate

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	Sigma-Aldrich[1]
Molecular Weight	144.17 g/mol	Sigma-Aldrich[1]
CAS Number	1779-60-8	Sigma-Aldrich[1]
Physical Form	Solid	Sigma-Aldrich[1]
InChI Key	DHGFVMDBNLMKT-UHFFFAOYSA-N	Sigma-Aldrich[1]
SMILES	<chem>CCCOC(=O)CC(C)=O</chem>	Sigma-Aldrich[1]

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for a compound like propyl 3-oxobutanoate involves a suite of well-established experimental techniques. The following sections detail the methodologies that would be employed to measure key thermodynamic parameters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the measurement of the enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of high-purity propyl 3-oxobutanoate is placed in a crucible within a combustion bomb.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded as a function of time until it reaches a final, stable value.
- **Calculation:** The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Phase Transition

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (C_p) as a function of temperature, as well as the enthalpies of phase transitions such as fusion (melting) and vaporization.

Experimental Workflow:

- **Sample Preparation:** A small, accurately weighed sample of propyl 3-oxobutanoate is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.
- **Data Analysis:**
 - **Heat Capacity:** The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
 - **Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$):** When the sample melts, a characteristic endothermic peak is observed. The area under this peak is directly proportional to the enthalpy of fusion.

- Melting Point (T_{fus}): The onset temperature of the melting peak is taken as the melting point.

Vapor Pressure Measurement for Enthalpy of Vaporization

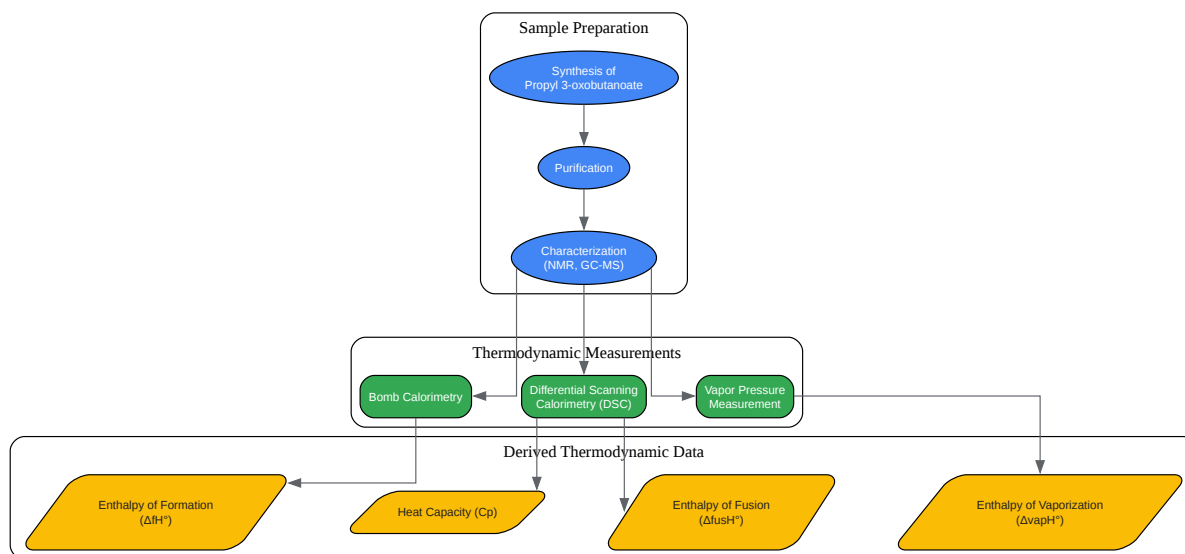
The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be determined by measuring the vapor pressure of the substance as a function of temperature.

Experimental Workflow (Static Method):

- Apparatus: A sample of propyl 3-oxobutanoate is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.
- Equilibration: The sample is heated to a specific temperature and allowed to equilibrate, at which point the measured pressure is the vapor pressure of the substance at that temperature.
- Data Collection: The vapor pressure is measured at a series of different temperatures.
- Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is used to analyze the data. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.

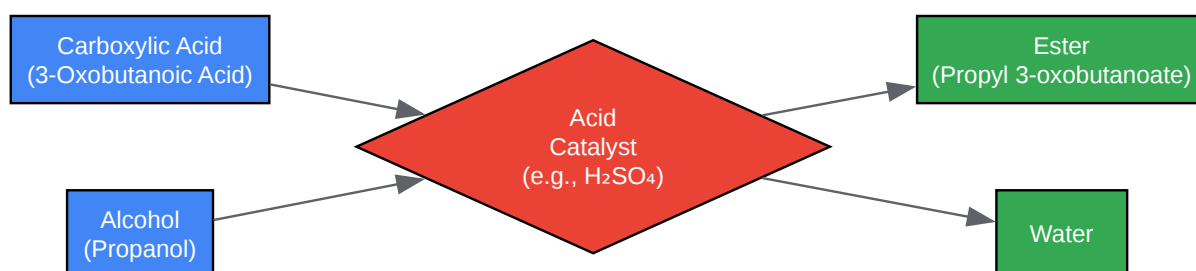
Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experimental determination of thermodynamic properties and a common synthesis route for esters.



[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of thermodynamic properties.



[Click to download full resolution via product page](#)

Caption: Reaction scheme for Fischer Esterification.

Conclusion

While direct experimental thermodynamic data for propyl 3-oxobutanoate is sparse in the public domain, this guide provides the foundational knowledge for its determination. The outlined experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements represent the standard and reliable methods for obtaining high-quality thermodynamic data. Such data is indispensable for the safe and efficient design of chemical processes and for a deeper understanding of the molecular behavior of this important chemical intermediate. For researchers in drug development and other scientific fields, having accurate thermodynamic data is essential for computational modeling and predicting the behavior of propyl 3-oxobutanoate in various systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propyl 3-oxobutanoate AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- To cite this document: BenchChem. [Thermodynamic Profile of Propyl 3-Oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031498#thermodynamic-data-for-propyl-3-oxobutanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com